molecular formula C30H19N7O10 B11541224 N'-[(4-nitrophenyl)carbonyl]-2-[4-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide

N'-[(4-nitrophenyl)carbonyl]-2-[4-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide

Cat. No.: B11541224
M. Wt: 637.5 g/mol
InChI Key: VWLMBIKZRREAOX-UHFFFAOYSA-N
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Description

4-NITRO-N’-[2-(4-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOHYDRAZIDE is a complex organic compound characterized by its multiple nitro groups and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N’-[2-(4-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. Subsequent steps involve the formation of hydrazides and the coupling of these intermediates under controlled conditions. Common reagents used in these reactions include nitric acid, hydrazine, and various coupling agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N’-[2-(4-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include hydrogen gas, palladium catalysts, and strong acids or bases depending on the desired transformation. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-NITRO-N’-[2-(4-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-NITRO-N’-[2-(4-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and hydrazide functionalities can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITRO-N’-[2-(4-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOHYDRAZIDE is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C30H19N7O10

Molecular Weight

637.5 g/mol

IUPAC Name

N'-(4-nitrobenzoyl)-2-[4-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]-1,3-dioxoisoindole-5-carbohydrazide

InChI

InChI=1S/C30H19N7O10/c38-25(31-32-26(39)17-3-10-21(11-4-17)36(44)45)16-1-8-20(9-2-16)35-29(42)23-14-7-19(15-24(23)30(35)43)28(41)34-33-27(40)18-5-12-22(13-6-18)37(46)47/h1-15H,(H,31,38)(H,32,39)(H,33,40)(H,34,41)

InChI Key

VWLMBIKZRREAOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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